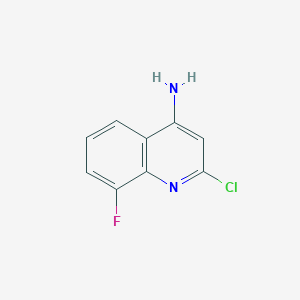
2-Chloro-8-fluoroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-8-fluoroquinolin-4-amine is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine and chlorine atoms into the quinoline structure can enhance the compound’s biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoroquinolin-4-amine typically involves the introduction of fluorine and chlorine atoms into the quinoline ring. One common method is the nucleophilic substitution of a fluorine atom on a pre-formed quinoline ring. This can be achieved through the reaction of 4-chloroquinoline with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-8-fluoroquinolin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride, DMSO, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Cross-Coupling Products: Biaryl and other coupled products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Industry: Used in the development of materials such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 2-Chloro-8-fluoroquinolin-4-amine involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition prevents bacterial cell division and leads to cell death . In anticancer research, it may interfere with signaling pathways such as the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline: Lacks the fluorine atom, which may result in lower biological activity.
8-Fluoroquinoline: Lacks the chlorine atom, which may affect its reactivity and stability.
Fluoroquinolones: A broader class of compounds known for their antibacterial activity.
Uniqueness
2-Chloro-8-fluoroquinolin-4-amine is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity and stability compared to other quinoline derivatives. This dual substitution can also provide unique reactivity patterns, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H6ClFN2 |
|---|---|
Poids moléculaire |
196.61 g/mol |
Nom IUPAC |
2-chloro-8-fluoroquinolin-4-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-8-4-7(12)5-2-1-3-6(11)9(5)13-8/h1-4H,(H2,12,13) |
Clé InChI |
SYFPPYXCHUGVPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)N=C(C=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





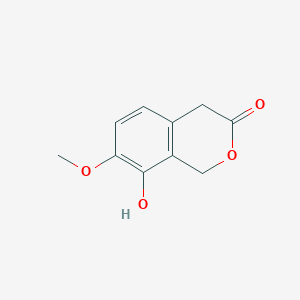
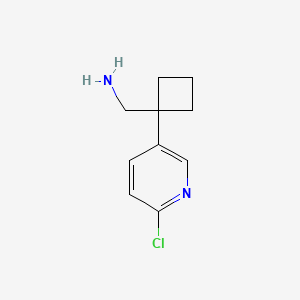
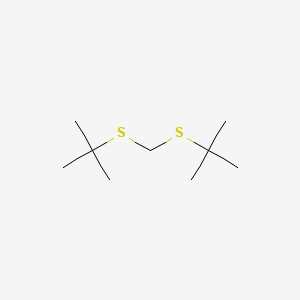
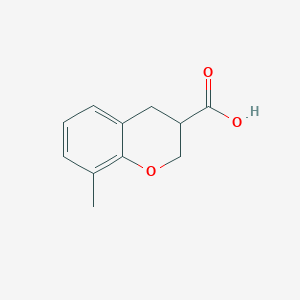
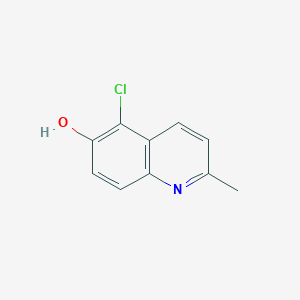
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904022.png)


![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B11904036.png)

![7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine](/img/structure/B11904060.png)
